
5-Cyclopentylisoxazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopentylisoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with hydroxylamine to form the corresponding oxime, followed by cyclization under acidic or basic conditions to yield the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopentylisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the isoxazole ring to form amines or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Cyclopentylisoxazol-3(2H)-one would depend on its specific biological activity. Generally, isoxazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: The parent compound of the isoxazole family.
5-Methylisoxazol-3(2H)-one: A similar compound with a methyl group instead of a cyclopentyl group.
3,5-Dimethylisoxazole: Another derivative with two methyl groups.
Uniqueness
5-Cyclopentylisoxazol-3(2H)-one is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity compared to other isoxazole derivatives.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
5-cyclopentyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H11NO2/c10-8-5-7(11-9-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,9,10) |
Clave InChI |
AEAAPUXEXIYKDG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=CC(=O)NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B12885656.png)
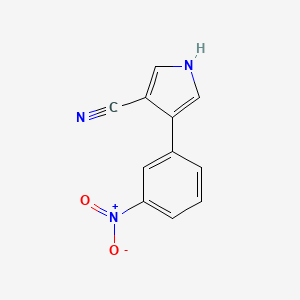
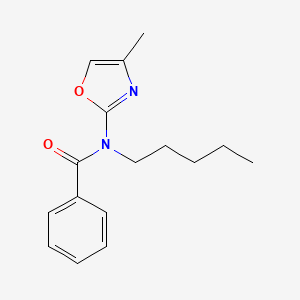
![2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12885682.png)
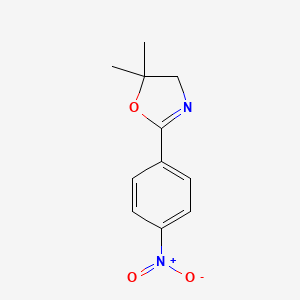
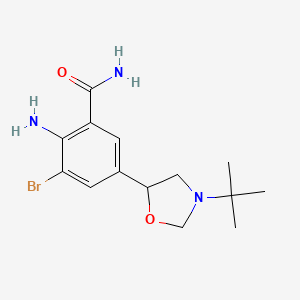
![N-(Dibenzo[b,d]furan-3-yl)cyclobutanecarboxamide](/img/structure/B12885713.png)

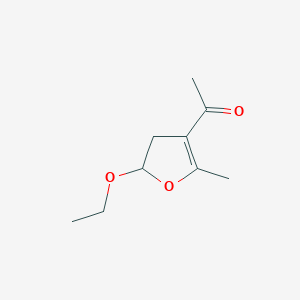
![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)



![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)
